

A Comparative Analysis of Hexanitrostilbene (HNS) and Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEXANITROSTILBENE**

Cat. No.: **B7817115**

[Get Quote](#)

A comprehensive guide for researchers and scientists on the performance characteristics of two pivotal energetic materials.

In the landscape of energetic materials, both **Hexanitrostilbene (HNS)** and Trinitrotoluene (TNT) hold significant prominence. While TNT has been a benchmark explosive for over a century, valued for its reliability and cost-effectiveness, HNS has emerged as a high-performance alternative, particularly in applications demanding exceptional thermal stability. This guide provides an objective comparison of the performance of HNS and TNT, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their understanding and application of these materials.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance parameters of HNS and TNT, compiled from various experimental studies. These values highlight the distinct advantages and disadvantages of each explosive.

Property	Hexanitrostilbene (HNS)	Trinitrotoluene (TNT)
Chemical Formula	$C_{14}H_6N_6O_{12}$	$C_7H_5N_3O_6$
Molecular Weight	450.23 g/mol [1]	227.13 g/mol [2] [3]
Density	1.74 g/cm ³ [1]	1.654 g/cm ³ [4]
Detonation Velocity	~7,000 m/s at a density of 1.7 g/cm ³ [5]	~6,900 m/s (cast)
Detonation Pressure	Varies with density, measurements made over a range of 1.0 to 1.7 g/cm ³ [6]	~19 GPa (cast)
Impact Sensitivity	Less sensitive than tetryl, comparable data available from BAM Fallhammer tests [7]	Relatively insensitive to shock and friction [2] [4]
Friction Sensitivity	Data available from BAM friction tests	Relatively insensitive [4]
Melting Point	316 °C (decomposes) [7]	80.35 °C [4]
Thermal Stability	Exceptionally stable, can withstand temperatures up to 260°C without decomposition [1]	Explodes at temperatures above 240 °C [2]
Appearance	Pale yellow needles or crystalline solid [1] [7]	Pale yellow solid (crystals, flakes, or cast) [2] [3]

Experimental Protocols: Methodologies for Performance Evaluation

The data presented above is derived from a series of standardized experimental tests designed to characterize the performance of energetic materials. Below are detailed methodologies for some of the key experiments cited.

Impact Sensitivity: BAM Fallhammer Test

The impact sensitivity of explosives is a measure of their susceptibility to initiation by a single impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted method for determining this property.[\[8\]](#)

Procedure:

- A small, precisely measured sample of the explosive (typically around 40 mm³) is placed in a standardized steel cup and sleeve assembly.
- A drop weight of a known mass (e.g., 1 kg, 5 kg, or 10 kg) is released from a specified height onto a striking pin that is in contact with the sample.
- The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (an "explosion," "ignition," or "decomposition").
- The result is typically expressed as the impact energy in Joules (J), calculated from the mass of the drop weight and the 50% drop height. A higher value indicates lower sensitivity.

Friction Sensitivity: BAM Friction Apparatus

The friction sensitivity test assesses the susceptibility of an explosive to initiation by frictional forces. The BAM friction apparatus is a standard instrument for this evaluation.

Procedure:

- A small amount of the explosive sample is spread on a porcelain plate.
- A porcelain pin is placed on the sample, and a specified load is applied to the pin.
- The porcelain plate is then moved back and forth under the pin for a set distance and number of strokes.
- The test is conducted with varying loads to determine the lowest load at which an initiation (e.g., crackling, smoke, or flame) is observed in at least one out of six trials.
- The result is reported as the load in Newtons (N) or kilograms-force (kgf). A higher value signifies lower friction sensitivity.

Detonation Velocity Measurement

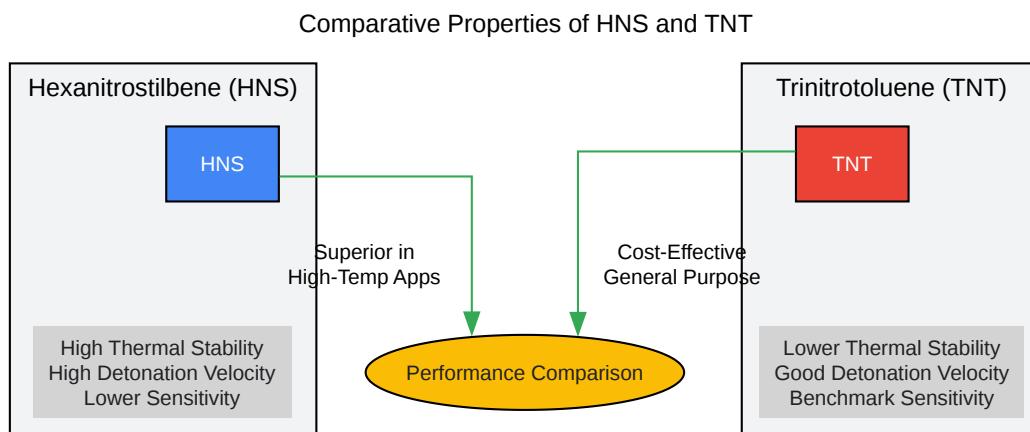
Detonation velocity is the speed at which the detonation wave propagates through the explosive. It is a key indicator of an explosive's performance.

Procedure (Continuous Probe Method):

- A cylindrical charge of the explosive of a known diameter and density is prepared.
- A continuous velocity probe, such as an optical fiber or a series of ionization pins, is inserted into the explosive charge along its central axis.
- The explosive is initiated at one end using a detonator.
- As the detonation front travels along the charge, it interacts with the probe.
- The time of arrival of the detonation wave at different points along the probe is recorded electronically with high precision.
- The detonation velocity is calculated by dividing the distance between two measurement points by the time interval.

Thermal Stability: Vacuum Stability Test

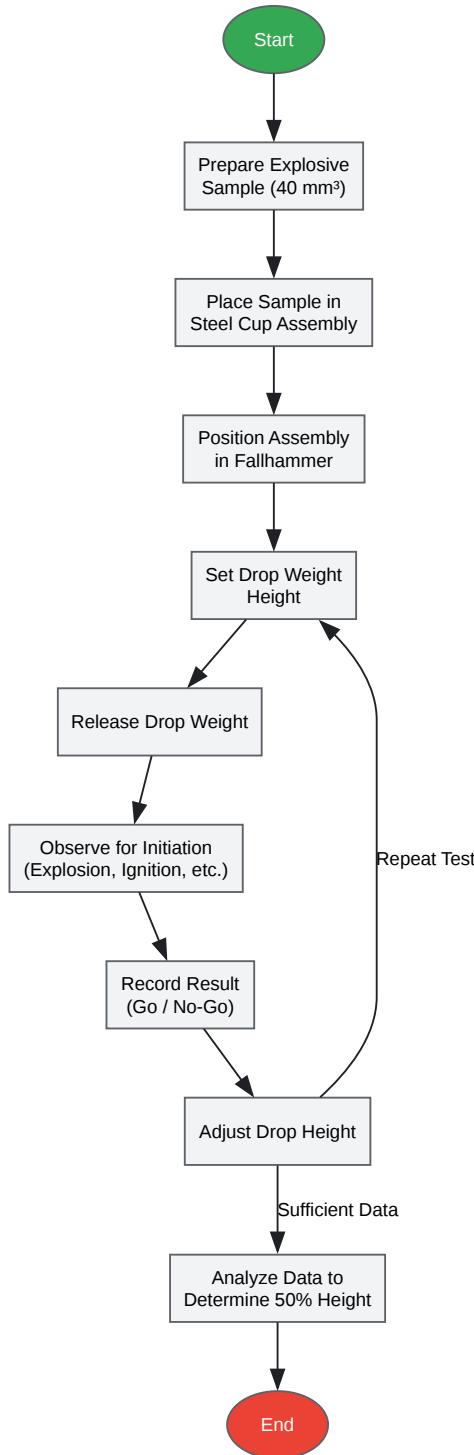
The vacuum stability test is used to evaluate the thermal stability of explosives by measuring the volume of gas evolved when a sample is heated under a vacuum at a constant temperature.


Procedure:

- A known weight of the explosive sample (typically 1-5 grams) is placed in a glass test tube.
- The test tube is connected to a vacuum manifold and evacuated to a specific pressure.
- The sample is then heated in a constant temperature bath (e.g., at 100°C or 120°C) for a specified period (e.g., 40 or 48 hours).^[9]

- The volume of gas evolved from the decomposition of the explosive is collected and measured using a manometer or other pressure-measuring device.
- The thermal stability is assessed based on the volume of gas produced per gram of explosive. A lower volume of evolved gas indicates higher thermal stability.

Mandatory Visualization


To further elucidate the comparative aspects and experimental workflows, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A logical diagram comparing the key performance attributes of HNS and TNT.

Experimental Workflow for Impact Sensitivity Testing (BAM Fallhammer)

[Click to download full resolution via product page](#)

Caption: A simplified workflow diagram for determining impact sensitivity using the BAM Fallhammer method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DETONATION PRESSURE OF LIQUID TNT (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. European Defence Agency - EDSTAR [edstar.eda.europa.eu]
- 7. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Development of a Shock and Detonation Velocity Measurement System Using Chirped Fiber Bragg Gratings [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Hexanitrostilbene (HNS) and Trinitrotoluene (TNT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7817115#comparing-performance-of-hexanitrostilbene-vs-tnt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com